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Compound of Interest

Compound Name: Ammonium lactate

Cat. No.: B1194391 Get Quote

This in-depth technical guide provides a comprehensive overview of the quantum mechanical

modeling of ammonium lactate, tailored for researchers, scientists, and professionals in drug

development. The guide outlines a robust computational methodology, presents a framework

for data analysis, and details complementary experimental protocols.

Introduction
Ammonium lactate, the ammonium salt of lactic acid, is utilized in various applications,

including as a component in dermatological formulations. A thorough understanding of its

molecular structure, vibrational properties, and thermodynamics is crucial for optimizing its use

and for the development of new applications. Quantum mechanical (QM) modeling offers a

powerful theoretical framework to investigate these properties at the atomic level, providing

insights that can be challenging to obtain through experimental methods alone.

This guide proposes a state-of-the-art computational workflow using Density Functional Theory

(DFT) to elucidate the geometric, vibrational, and thermodynamic characteristics of ammonium
lactate. Furthermore, it provides detailed experimental protocols for the synthesis, purification,

and spectroscopic characterization of ammonium lactate, which are essential for the

validation of the computational results.

Computational Methodology
The quantum mechanical modeling of ammonium lactate can be effectively performed using

DFT, which provides a good balance between computational cost and accuracy for systems of
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this size. The following sections detail a recommended computational protocol.

Software and Model Construction
A variety of quantum chemistry software packages can be employed for these calculations,

such as Gaussian, ORCA, or Spartan. The ammonium lactate molecule should be modeled

as an ion pair, with the ammonium cation (NH₄⁺) and the lactate anion (CH₃CH(OH)COO⁻).

The initial geometry can be constructed using standard bond lengths and angles.

Geometry Optimization
The initial structure of the ammonium lactate ion pair should be optimized to find its lowest

energy conformation.

Method: Density Functional Theory (DFT)

Functional: B3LYP is a widely used hybrid functional that often provides reliable geometries

for organic molecules. For systems with potential non-covalent interactions, such as the

hydrogen bonding between the ammonium and lactate ions, functionals like M06-2X or those

with empirical dispersion corrections (e.g., B3LYP-D3) are recommended.

Basis Set: A Pople-style basis set such as 6-311++G(d,p) is a suitable choice. The inclusion

of diffuse functions (++) is important for accurately describing the lactate anion, and the

polarization functions (d,p) are necessary for a correct description of bonding.

The optimization calculation should be performed until a stationary point on the potential

energy surface is located, which is confirmed by the absence of imaginary frequencies in the

subsequent vibrational analysis.

Vibrational Frequency Analysis
Following a successful geometry optimization, a frequency calculation should be performed at

the same level of theory. This serves two primary purposes:

Confirmation of a True Minimum: The absence of imaginary frequencies confirms that the

optimized structure corresponds to a local minimum on the potential energy surface.
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Prediction of Vibrational Spectra: The calculation yields the harmonic vibrational frequencies

and their corresponding infrared (IR) intensities and Raman activities. These can be

compared with experimental FTIR and Raman spectra for validation of the computational

model. It is common practice to scale the calculated frequencies by an empirical scaling

factor (typically around 0.96-0.98 for B3LYP) to better match experimental values.

Thermodynamic Properties
The frequency calculation also provides the necessary data to compute various thermodynamic

properties at a standard state (e.g., 298.15 K and 1 atm). These properties are derived from the

vibrational, rotational, and translational partition functions. Key thermodynamic properties that

can be calculated include:

Enthalpy (H)

Entropy (S)

Gibbs Free Energy (G)

Solvent Effects
To model the behavior of ammonium lactate in a solution, the influence of the solvent can be

incorporated using a continuum solvation model, such as the Polarizable Continuum Model

(PCM). Geometry optimization and frequency calculations can be performed within the PCM

framework to obtain the properties of the solvated ion pair.

Data Presentation
The quantitative data obtained from the quantum mechanical calculations should be organized

into clear and concise tables for easy interpretation and comparison with experimental data.

Table 1: Optimized Geometric Parameters of Ammonium Lactate
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Parameter
Bond/Angle/Dihedr
al

Calculated Value
(Gas Phase)

Calculated Value
(Aqueous)

Bond Lengths (Å)

N-H (average) Value Value

C-O (carboxylate,

average)
Value Value

C-C Value Value

C-O (hydroxyl) Value Value

Bond Angles (°)

O-C-O (carboxylate) Value Value

H-N-H (average) Value Value

Key Dihedral Angles

(°)

H-O-C-C Value Value

Table 2: Calculated Vibrational Frequencies of Ammonium Lactate
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Vibrational
Mode

Calculated
Frequency
(cm⁻¹) (Scaled)

IR Intensity
(km/mol)

Raman Activity
(Å⁴/amu)

Assignment

ν₁ Value Value Value N-H stretch

ν₂ Value Value Value
C=O stretch

(asymmetric)

ν₃ Value Value Value
C=O stretch

(symmetric)

ν₄ Value Value Value C-H stretch

ν₅ Value Value Value O-H bend

... ... ... ... ...

Table 3: Calculated Thermodynamic Properties of Ammonium Lactate at 298.15 K

Property Symbol
Calculated Value
(Gas Phase)

Calculated Value
(Aqueous)

Enthalpy H Value (Hartree) Value (Hartree)

Entropy S Value (cal/mol·K) Value (cal/mol·K)

Gibbs Free Energy G Value (Hartree) Value (Hartree)

Experimental Protocols
To validate the results of the quantum mechanical modeling, a complementary experimental

investigation is essential. The following sections provide detailed protocols for the synthesis,

purification, and characterization of ammonium lactate.

Synthesis of Ammonium Lactate
Materials:

Lactic acid (85-90% aqueous solution)
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Ammonium hydroxide (28-30% aqueous solution)

Deionized water

Ethanol

Acetonitrile

Magnetic stirrer and stir bar

Beakers and Erlenmeyer flasks

pH meter or pH indicator strips

Rotary evaporator

Procedure:

In a well-ventilated fume hood, place a beaker containing a specific amount of lactic acid

solution on a magnetic stirrer.

Slowly add ammonium hydroxide solution dropwise to the lactic acid solution while stirring

continuously. The reaction is exothermic, so the addition should be slow to control the

temperature.

Monitor the pH of the solution periodically. Continue adding ammonium hydroxide until the

pH of the solution is in the range of 8.0-9.0.

Once the desired pH is reached, stop the addition of ammonium hydroxide and allow the

solution to stir for another 30 minutes at room temperature to ensure the reaction is

complete.

The resulting aqueous solution of ammonium lactate can be concentrated using a rotary

evaporator to remove excess water.

Purification by Recrystallization
Procedure:
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Dissolve the concentrated ammonium lactate solution in a minimal amount of hot ethanol.

To the hot ethanolic solution, add acetonitrile dropwise until the solution becomes cloudy,

indicating the onset of precipitation.

Allow the solution to cool slowly to room temperature, and then place it in an ice bath to

maximize crystal formation.

Collect the precipitated ammonium lactate crystals by vacuum filtration using a Büchner

funnel.

Wash the crystals with a small amount of cold acetonitrile to remove any remaining

impurities.

Dry the purified crystals in a vacuum oven at a low temperature (e.g., 40 °C) to remove

residual solvent.

Characterization
The melting point of the purified ammonium lactate crystals should be determined using a

standard melting point apparatus and compared with literature values.

Instrument: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.

Procedure:

Obtain a background spectrum of the clean ATR crystal.

Place a small amount of the dried ammonium lactate crystals onto the ATR crystal.

Record the FTIR spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Identify the characteristic vibrational bands and compare them with the calculated IR

spectrum.

Instrument: Raman Spectrometer with a laser excitation source (e.g., 785 nm). Procedure:

Place a small amount of the dried ammonium lactate crystals on a microscope slide.
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Focus the laser on the sample and acquire the Raman spectrum over a suitable spectral

range (e.g., 3500-200 cm⁻¹).

Identify the characteristic Raman shifts and compare them with the calculated Raman

spectrum.

Visualizations
The following diagrams illustrate the logical workflows for the computational modeling and

experimental procedures described in this guide.
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(Ammonium Lactate Ion Pair)

Construct Initial 3D Model
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(at same level of theory)
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End: Complete Molecular Profile
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Computational Modeling Workflow for Ammonium Lactate.
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Experimental Synthesis and Characterization Workflow.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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